Acide 2-isopropoxy-2-phénylacétique

Vue d'ensemble

Description

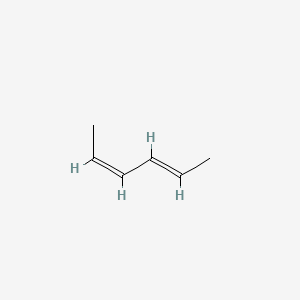

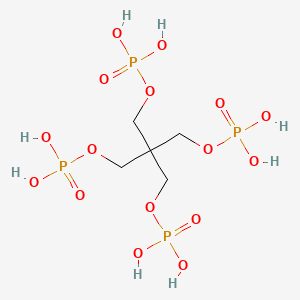

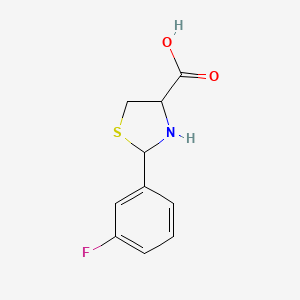

2-Isopropoxy-2-phenylacetic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of an isopropoxy group and a phenyl group attached to the acetic acid moiety

Applications De Recherche Scientifique

Médecine : Conception et administration de médicaments

Acide 2-isopropoxy-2-phénylacétique : est exploré en chimie médicinale pour son potentiel dans la conception de médicaments et les systèmes d’administration de médicaments. Ses propriétés structurales peuvent être utilisées dans la synthèse d’esters boriques, qui sont importants dans le développement de nouveaux médicaments et dispositifs d’administration de médicaments, en particulier en tant que transporteurs de bore adaptés à la thérapie de capture neutronique .

Agriculture : Biostimulation et protection des plantes

En agriculture, les dérivés de l’this compound pourraient servir de biostimulants pour améliorer la croissance et la santé des plantes. Ils peuvent également contribuer à l’absorption des micronutriments du sol, améliorant les rendements des cultures et offrant une résistance contre les ravageurs et les maladies .

Chimie industrielle : Synthèse de molécules complexes

Industriellement, ce composé peut être un précurseur dans la synthèse de molécules plus complexes. Sa réactivité et sa stabilité en font un candidat pour la création d’intermédiaires utilisés dans divers procédés de fabrication, y compris les polymères et autres matériaux .

Sciences de l’environnement : Dégradation des composés aromatiques

Les scientifiques de l’environnement pourraient étudier l’this compound pour son rôle dans les voies de dégradation des composés aromatiques. Comprendre son comportement pourrait conduire à des progrès dans les techniques de biorémédiation et les stratégies de nettoyage environnemental .

Biochimie : Inhibition enzymatique et études métaboliques

En biochimie, les dérivés du composé pourraient être importants pour l’étude de l’inhibition enzymatique, ce qui est crucial pour comprendre les voies métaboliques et concevoir des inhibiteurs à des fins thérapeutiques .

Science des matériaux : Réactifs au bore dans les réactions de couplage

Les scientifiques des matériaux peuvent explorer l’utilisation de l’this compound dans la préparation de réactifs au bore pour le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone largement appliquée dans la synthèse de matériaux .

Mécanisme D'action

Target of Action

2-Isopropoxy-2-phenylacetic acid is a type of organoboron compound, specifically a boronic ester . These compounds are highly valuable in organic synthesis . The primary targets of 2-Isopropoxy-2-phenylacetic acid are the carbon atoms in organic molecules where it forms carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a transition metal-catalyzed carbon–carbon bond-forming reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the phenylacetic acid (PAA) degradation pathway . This pathway is an interesting model for the catabolism of aromatic compounds . The PAA pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

The pharmacokinetics of 2-Isopropoxy-2-phenylacetic acid involve its susceptibility to hydrolysis . Boronic acids and their esters, such as this compound, are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This is a valuable transformation in organic synthesis . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-Isopropoxy-2-phenylacetic acid is influenced by environmental factors such as the presence of water and the pH level . As mentioned, the compound is susceptible to hydrolysis, especially in water . The rate of hydrolysis is also influenced by the pH level, with the reaction rate increasing at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental factors .

Analyse Biochimique

Biochemical Properties

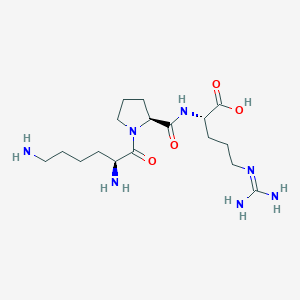

2-Isopropoxy-2-phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from phenylacetic acid and CoA. The interaction between 2-Isopropoxy-2-phenylacetic acid and phenylacetyl-CoA ligase is crucial for the subsequent steps in the phenylacetic acid degradation pathway . Additionally, 2-Isopropoxy-2-phenylacetic acid may interact with other proteins and biomolecules involved in aromatic compound metabolism, influencing their activity and stability.

Cellular Effects

2-Isopropoxy-2-phenylacetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in the phenylacetic acid degradation pathway, thereby affecting the overall metabolic flux within the cell . Furthermore, 2-Isopropoxy-2-phenylacetic acid may impact cellular signaling pathways related to aromatic compound metabolism, leading to changes in cellular responses and adaptations.

Molecular Mechanism

The molecular mechanism of 2-Isopropoxy-2-phenylacetic acid involves its binding interactions with specific biomolecules. The compound binds to phenylacetyl-CoA ligase, facilitating the formation of phenylacetyl-CoA, a key intermediate in the phenylacetic acid degradation pathway . This binding interaction is essential for the activation of the enzyme and the subsequent biochemical reactions. Additionally, 2-Isopropoxy-2-phenylacetic acid may act as an inhibitor or activator of other enzymes involved in aromatic compound metabolism, thereby modulating their activity and influencing the overall metabolic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Isopropoxy-2-phenylacetic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that 2-Isopropoxy-2-phenylacetic acid can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biochemical research applications.

Dosage Effects in Animal Models

The effects of 2-Isopropoxy-2-phenylacetic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal toxic effects, while higher dosages can lead to adverse effects such as toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Isopropoxy-2-phenylacetic acid exerts its optimal biochemical effects without causing significant harm to the organism.

Metabolic Pathways

2-Isopropoxy-2-phenylacetic acid is involved in the phenylacetic acid degradation pathway, a crucial metabolic pathway for the breakdown of aromatic compounds. The compound interacts with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA, a central intermediate in the pathway . This interaction is essential for the subsequent steps in the degradation process, leading to the production of metabolites that are further processed by other enzymes in the pathway.

Transport and Distribution

The transport and distribution of 2-Isopropoxy-2-phenylacetic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by specialized transporters, facilitating its entry into cells and its distribution to various cellular compartments . Once inside the cell, 2-Isopropoxy-2-phenylacetic acid may interact with binding proteins that influence its localization and accumulation, thereby affecting its biochemical activity.

Subcellular Localization

The subcellular localization of 2-Isopropoxy-2-phenylacetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in aromatic compound metabolism . Additionally, 2-Isopropoxy-2-phenylacetic acid may be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of specific targeting signals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-2-phenylacetic acid typically involves the esterification of phenylacetic acid with isopropanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5CH2COOH+(CH3

Propriétés

IUPAC Name |

2-phenyl-2-propan-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSLLZBWSRRXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277094 | |

| Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-87-6 | |

| Record name | NSC837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-(propan-2-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1605758.png)

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)